molecular formula C7H6N4O4 B1244209 Nitromethanal-2-nitrophenylhydrazone CAS No. 52298-20-1

Nitromethanal-2-nitrophenylhydrazone

Cat. No.: B1244209
CAS No.: 52298-20-1
M. Wt: 210.15 g/mol
InChI Key: JOBJWTMVQGLHFR-VMPITWQZSA-N
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Description

Nitromethanal-2-nitrophenylhydrazone is a nitro-substituted phenylhydrazone derivative characterized by a hydrazone functional group (-NH-N=) linking a nitromethanal moiety to a 2-nitrophenyl ring. Nitrophenylhydrazones are widely studied for applications in medicinal chemistry, materials science, and environmental monitoring due to their redox activity, conjugation properties, and bioactivity .

Properties

CAS No.

52298-20-1

Molecular Formula

C7H6N4O4

Molecular Weight

210.15 g/mol

IUPAC Name

2-nitro-N-[(E)-nitromethylideneamino]aniline

InChI

InChI=1S/C7H6N4O4/c12-10(13)5-8-9-6-3-1-2-4-7(6)11(14)15/h1-5,9H/b8-5+

InChI Key

JOBJWTMVQGLHFR-VMPITWQZSA-N

SMILES

C1=CC=C(C(=C1)NN=C[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=C[N+](=O)[O-])[N+](=O)[O-]

Synonyms

nitromethanal-2-nitrophenylhydrazone
NMNPH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical parameters of Nitromethanal-2-nitrophenylhydrazone and analogs.

Compound Molecular Formula Molecular Weight Key Functional Groups Bioactivity
This compound* C₇H₆N₄O₃ 212.15 Nitromethanal, 2-nitrophenyl Hypothesized antimicrobial
Benzaldehyde 4-nitrophenylhydrazone C₁₃H₁₁N₃O₂ 241.25 Benzaldehyde, 4-nitrophenyl Uncharacterized (R&D use only)
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 196.16 Amino, nitro, acetyl Uncharacterized
5-Nitro-aryl derivatives (e.g., Compound 4) Varies ~200–250 Nitro-substituted aryl Cytostatic (IC₅₀: 15–150 µM)

*Hypothetical structure inferred from nomenclature and analogs.

Cytostatic and Antimicrobial Activity

Monosubstituted nitroaryl compounds, such as 5-nitro-2-aminoimidazoles (5-Ar-2AIs), exhibit cytostatic IC₅₀ values of 15–150 µM across human cell lines. Compound 4 (5-nitro-substituted) demonstrates a therapeutic index (TI) of 3–6 for Salmonella biofilm inhibition, indicating a moderate safety window. In contrast, chlorine-substituted analogs (e.g., Compound 2) show higher TIs (14–22) for Pseudomonas biofilm inhibition, suggesting that electronic and steric effects of substituents critically influence selectivity .

Toxicity and Environmental Impact
  • Benzaldehyde 4-nitrophenylhydrazone: Limited toxicity data; acute and chronic effects remain uncharacterized. Precautionary measures (e.g., avoiding inhalation, skin contact) are advised due to incomplete hazard profiling .
  • Nitro-organic compounds (general): Associated with mutagenic and carcinogenic risks in environmental contexts (e.g., diesel exhaust), though this is compound-specific .

Stability and Reactivity

Nitroarylhydrazones are redox-active, with nitro groups enabling electron-deficient aromatic systems. Their stability in biological matrices or environmental systems (e.g., soil mobility, persistence) is poorly documented, as seen in Benzaldehyde 4-nitrophenylhydrazone, where degradability and bioaccumulation data are absent .

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